2-Methoxyphenyl dihydrouracil

Catalog No.
S6876622
CAS No.
2377643-33-7
M.F
C12H12N2O5
M. Wt
264.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyphenyl dihydrouracil

CAS Number

2377643-33-7

Product Name

2-Methoxyphenyl dihydrouracil

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

InChI

InChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)

InChI Key

HCEOVKWPVMWQJA-UHFFFAOYSA-N

SMILES

Array

2-Methoxyphenyl dihydrouracil (CAS: 2377643-33-7), systematically identified as 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid, is a specialized aryl dihydrouracil (ADHU) ligand utilized in the synthesis of Cereblon (CRBN)-recruiting proteolysis-targeting chimeras (PROTACs). Unlike traditional glutarimide-based immunomodulatory drugs (IMiDs), this compound features an achiral dihydrouracil core that bypasses the spontaneous racemization issues inherent to thalidomide derivatives. For procurement and medicinal chemistry workflows, it provides a highly stable E3 ligase recruitment anchor equipped with a built-in carboxylic acid handle, enabling direct amide coupling with amine-terminated linkers without requiring complex pre-functionalization steps [1].

Substituting this specific compound with conventional CRBN ligands like lenalidomide or pomalidomide introduces a chiral glutarimide ring that undergoes rapid in vivo racemization, yielding a mixture where the (R)-enantiomer is largely inactive, thereby complicating pharmacokinetics and regulatory chemistry, manufacturing, and controls (CMC) compliance [1]. Conversely, attempting to use an unsubstituted phenyl dihydrouracil (PDHU) fails because the parent PDHU scaffold exhibits minimal binding affinity to the CRBN receptor. The specific methoxy and carboxylic acid substitutions on 2-Methoxyphenyl dihydrouracil are structurally essential to mimic the binding interactions of lenalidomide while simultaneously providing an orthogonal conjugation site, making it non-interchangeable with simpler analogs in degrader synthesis [2].

Elimination of Spontaneous Racemization in Physiological Media

Traditional glutarimide-based IMiDs possess a highly labile chiral center that undergoes spontaneous racemization in physiological buffers (pH 7.4), rapidly converting the active (S)-enantiomer into the inactive (R)-enantiomer. 2-Methoxyphenyl dihydrouracil utilizes an achiral dihydrouracil ring, maintaining 100% stereochemical integrity over indefinite incubation periods compared to the rapid half-life (t1/2 ~ hours) of lenalidomide racemization [1].

Evidence DimensionStereochemical stability / Racemization in pH 7.4 buffer
Target Compound DataAchiral structure; 0% racemization (stable single entity)
Comparator Or BaselineLenalidomide (Rapid racemization to a 50:50 enantiomeric mixture)
Quantified DifferenceComplete elimination of chiral inversion
ConditionsPhysiological buffer (pH 7.4) at 37°C

Eliminating racemization ensures predictable pharmacokinetics and simplifies regulatory approval by avoiding the dosing of inactive enantiomers.

Restoration of CRBN Binding Affinity via Aromatic Substitution

While the core unsubstituted phenyl dihydrouracil (PDHU) exhibits negligible binding to the Cereblon E3 ligase, the specific substitution pattern in 2-Methoxyphenyl dihydrouracil restores target engagement. Studies demonstrate that appropriately substituted PDHUs achieve CRBN binding affinities comparable to standard lenalidomide, overcoming the severe affinity drop-off seen in unoptimized achiral scaffolds [1].

Evidence DimensionCRBN binding affinity
Target Compound DataHigh affinity (comparable to lenalidomide benchmark)
Comparator Or BaselineUnsubstituted PDHU (Minimal/negligible binding affinity)
Quantified DifferenceRestoration of functional E3 ligase recruitment
ConditionsIn vitro CRBN binding assays

It proves that buyers do not have to sacrifice E3 ligase recruitment efficiency to gain the stability benefits of an achiral ligand.

Streamlined Linker Conjugation via Built-In Carboxylic Acid

The synthesis of PROTACs using standard IMiDs often requires multi-step functionalization (e.g., SNAr reactions with fluorinated precursors) to attach linkers. 2-Methoxyphenyl dihydrouracil is pre-functionalized with a benzoic acid moiety, allowing for a direct, single-step amide coupling with amine-bearing linkers. This structural feature significantly increases conjugation yields and reduces the synthetic steps required for PROTAC library generation [1].

Evidence DimensionSynthetic steps for linker conjugation
Target Compound Data1-step direct amide coupling
Comparator Or BaselineStandard IMiDs (Multi-step functionalization or reliance on specialized precursors)
Quantified DifferenceReduction in synthetic complexity and higher throughput
ConditionsStandard peptide coupling conditions (e.g., HATU/DIPEA)

Direct coupling lowers manufacturing costs and accelerates the synthesis of diverse degrader libraries for screening.

Mitigation of IMiD-Associated Off-Target Toxicity

Glutarimide-based PROTACs frequently retain the intrinsic ability to degrade IMiD neo-substrates such as IKZF1 and IKZF3, leading to off-target hematological toxicities. Dihydrouracil-based CRBN ligands have been shown to alter the ternary complex surface, effectively mitigating these IMiD-associated safety liabilities while maintaining potent degradation of the primary target protein [1].

Evidence DimensionDegradation of off-target neo-substrates (IKZF1/3)
Target Compound DataMitigated/absent IKZF1/3 degradation
Comparator Or BaselineLenalidomide-based PROTACs (Potent off-target IKZF1/3 degradation)
Quantified DifferenceDecoupling of target degradation from intrinsic IMiD toxicity
ConditionsCellular degradation assays profiling off-target proteins

Procuring this ligand allows developers to design safer PROTACs with cleaner toxicity profiles for non-oncology indications.

Achiral PROTAC Library Synthesis

Ideal for generating large screening libraries of degraders where stereochemical purity and stability are required to simplify structure-activity relationship (SAR) interpretation, directly leveraging its 0% racemization profile [1].

Development of Non-Oncology Degraders

Highly suited for PROTACs targeting autoimmune or neurodegenerative diseases, where the off-target IKZF1/3 degradation associated with traditional IMiDs must be avoided to prevent unacceptable hematological toxicity [2].

Optimization of Pharmacokinetic Profiles

The right choice for late-stage PROTAC optimization when a lead compound based on lenalidomide suffers from poor in vivo half-life due to glutarimide hydrolysis or rapid chiral inversion [1].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

264.07462149 Da

Monoisotopic Mass

264.07462149 Da

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

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